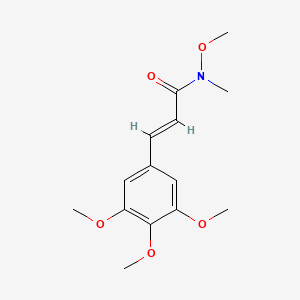
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid (DTPCA) is a widely used organic compound in the field of scientific research. It is a member of the pyrazole family, with a five-membered ring structure containing three nitrogen atoms and two carbon atoms. The compound is used in a variety of applications, from synthesis of organic compounds to biochemical and physiological studies.
科学的研究の応用
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, such as esters and amides. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles and triazoles. Additionally, this compound is used in the study of biochemical and physiological processes, such as enzyme inhibition and protein-protein interactions.
作用機序
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid is believed to act as an inhibitor of enzymes and proteins. In enzyme inhibition, this compound binds to the active site of the enzyme, blocking the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus inhibits the enzyme’s activity. In protein-protein interactions, this compound binds to the binding site of one of the proteins, preventing the other protein from binding. This disrupts the interaction between the two proteins, and thus inhibits the process.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an inhibitory effect on enzymes, proteins, and other biological processes. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins, as well as the activity of proteins involved in cell signaling.
実験室実験の利点と制限
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and is not easily degraded by heat or light. However, it is also a relatively weak inhibitor, and thus may not be suitable for use in experiments that require strong inhibition of enzymes or proteins.
将来の方向性
There are several potential future directions for 1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid research. One potential direction is to further explore its inhibitory effects on enzymes and proteins. Additionally, further research could be conducted to explore its potential applications in drug development. Finally, further research could be conducted to explore its potential use as a diagnostic tool for various diseases.
合成法
1,3-Dip-tolyl-1H-pyrazole-5-carboxylic acid is synthesized from the reaction of 1,3-diphenylpyrazole and acetic anhydride. This reaction proceeds in an aqueous environment, and the product is isolated by extraction with ethyl acetate. The product is then purified by recrystallization from aqueous ethanol. The reaction is shown below:
1,3-diphenylpyrazole + acetic anhydride → this compound
特性
IUPAC Name |
2,5-bis(4-methylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)16-11-17(18(21)22)20(19-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSGBRCLDRMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618102-08-2 |
Source


|
| Record name | 1,3-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

